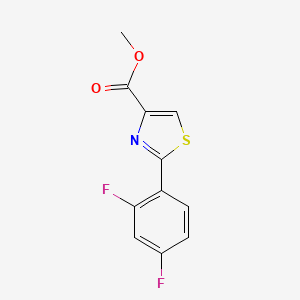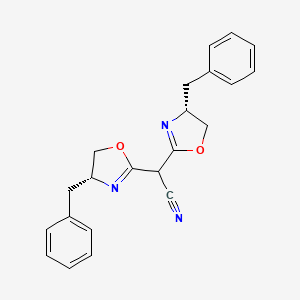
2,2-Bis((R)-4-benzyl-4,5-dihydrooxazol-2-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)acetonitrile is a chiral compound featuring two oxazoline rings and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)acetonitrile typically involves the reaction of ®-4-benzyl-4,5-dihydrooxazole with a suitable nitrile precursor under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the oxazoline, followed by nucleophilic addition to a nitrile compound. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.
化学反应分析
Types of Reactions
2,2-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.
Substitution: The oxazoline rings can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted oxazolines depending on the nucleophile used.
科学研究应用
2,2-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis to induce enantioselectivity in reactions such as hydrogenation and hydroformylation.
Biology: Potential use in the synthesis of chiral drugs and bioactive molecules.
Medicine: Investigated for its role in the development of pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用机制
The mechanism by which 2,2-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)acetonitrile exerts its effects is primarily through its chiral centers. These centers interact with substrates in a stereoselective manner, facilitating the formation of enantiomerically pure products. The oxazoline rings can coordinate with metal catalysts, enhancing their activity and selectivity in various reactions.
相似化合物的比较
Similar Compounds
2,2-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)acetonitrile: The enantiomer of the compound , with similar properties but opposite chirality.
2,2-Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)acetonitrile: A similar compound with a methyl group instead of a benzyl group, leading to different steric and electronic properties.
2,2-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)acetonitrile: A compound with a phenyl group, offering different reactivity and selectivity in catalytic applications.
Uniqueness
2,2-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)acetonitrile is unique due to its specific chiral centers and the presence of benzyl groups, which provide distinct steric and electronic environments. This uniqueness makes it particularly valuable in asymmetric synthesis and catalysis, where precise control over enantioselectivity is crucial.
属性
分子式 |
C22H21N3O2 |
|---|---|
分子量 |
359.4 g/mol |
IUPAC 名称 |
2,2-bis[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]acetonitrile |
InChI |
InChI=1S/C22H21N3O2/c23-13-20(21-24-18(14-26-21)11-16-7-3-1-4-8-16)22-25-19(15-27-22)12-17-9-5-2-6-10-17/h1-10,18-20H,11-12,14-15H2/t18-,19-/m1/s1 |
InChI 键 |
XVGXKQXAYVQIKY-RTBURBONSA-N |
手性 SMILES |
C1[C@H](N=C(O1)C(C#N)C2=N[C@@H](CO2)CC3=CC=CC=C3)CC4=CC=CC=C4 |
规范 SMILES |
C1C(N=C(O1)C(C#N)C2=NC(CO2)CC3=CC=CC=C3)CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[(Dimethylcarbamoyl)thio]-4-methoxybenzoate](/img/structure/B13666716.png)
![9-Fluoro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13666722.png)
![1-Phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13666727.png)

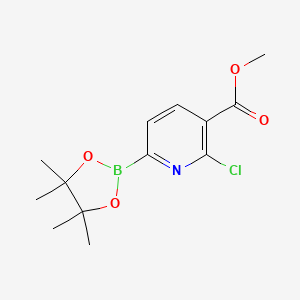
![Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate](/img/structure/B13666740.png)
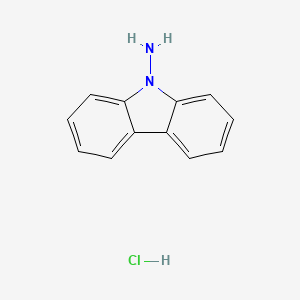
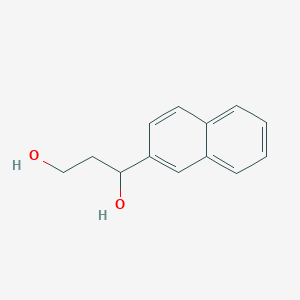
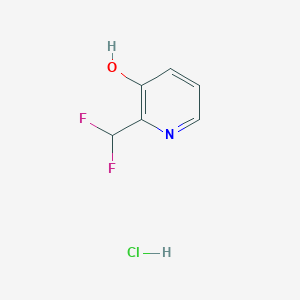
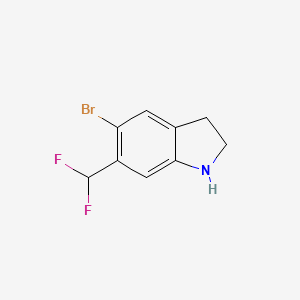
![N-[(9S)-8|A-Cinchonan-9-yl]picolinamide](/img/structure/B13666777.png)
